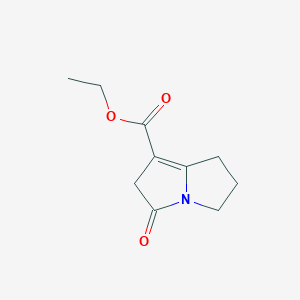
Ethyl 5-oxo-2,3,5,6-tetrahydro-1h-pyrrolizine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate is a heterocyclic compound with a unique structure that includes a pyrrolizine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, crystallization, and purification to achieve the final product. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the development of new materials and as an intermediate in the production of fine chemicals.
Mécanisme D'action
The mechanism by which Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical processes.
Comparaison Avec Des Composés Similaires
Ethyl 5-oxo-2,3,5,6-tetrahydro-1H-pyrrolizine-7-carboxylate can be compared with other similar compounds, such as:
Pyrrolizidine Alkaloids: These naturally occurring compounds share a similar ring structure but differ in their biological activities and toxicity.
Indole Derivatives: Indole-based compounds also have heterocyclic structures and are widely studied for their pharmacological properties.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
67800-67-3 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
ethyl 3-oxo-2,5,6,7-tetrahydropyrrolizine-1-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)7-6-9(12)11-5-3-4-8(7)11/h2-6H2,1H3 |
Clé InChI |
PGNBAYKGHVVGSY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2CCCN2C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


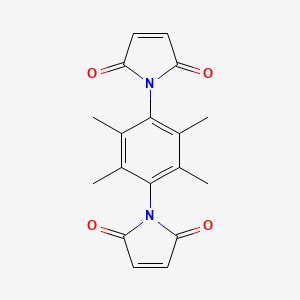
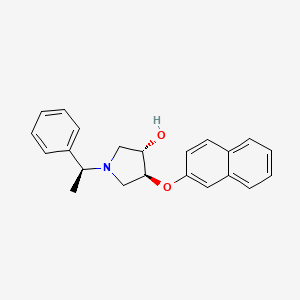
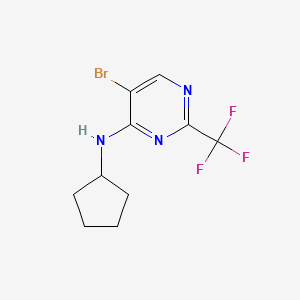
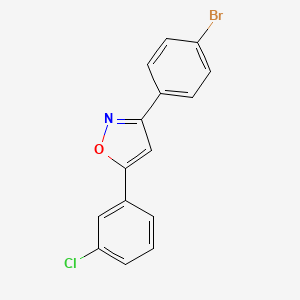
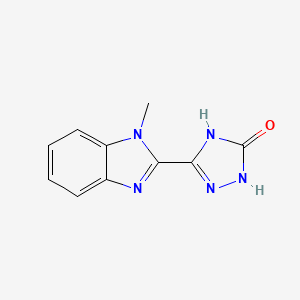
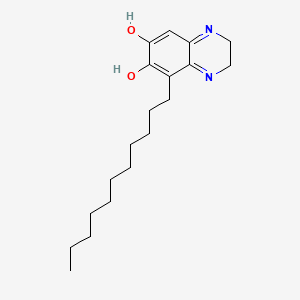
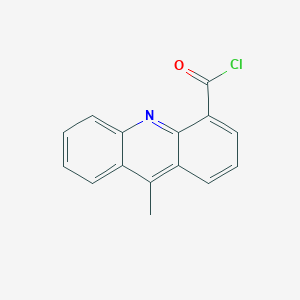
![N-[2-Methyl-3-(5-methyl-benzooxazol-2-yl)-phenyl]-3-nitro-benzamide](/img/structure/B12907502.png)
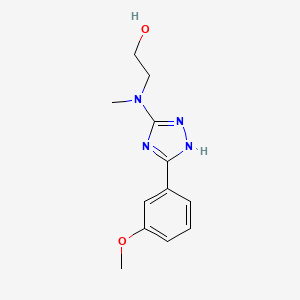
![1-Ethyl-6-methyl-3,4-dihydropyrrolo[1,2-A]pyrazine-8-carbaldehyde](/img/structure/B12907521.png)
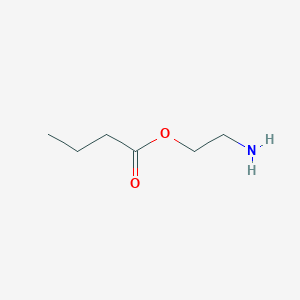
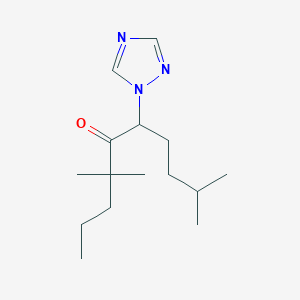
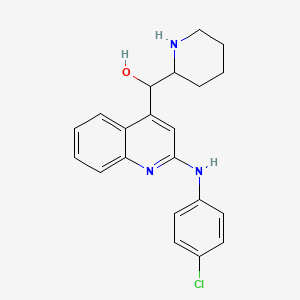
![4'-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)-[1,1'-biphenyl]-4-ol](/img/structure/B12907541.png)
